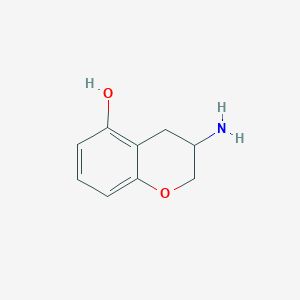
3-Aminochroman-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-cromano-5-ol es un compuesto químico que pertenece a la clase de los cromanos. Los cromanos son compuestos bicíclicos que consisten en un anillo de benceno fusionado a un anillo de tetrahidropirano. La presencia de un grupo amino en la posición 3 y un grupo hidroxilo en la posición 5 hace que el 3-Amino-cromano-5-ol sea un compuesto único y valioso en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Amino-cromano-5-ol se puede lograr mediante varios métodos. Un enfoque eficaz implica el acoplamiento reductor enantioselectivo de 3-cromanonas con socios de amina primaria utilizando reductasas de imina metagenómicas (IRED) como biocatalizadores . Este método proporciona altos rendimientos y selectividad enantiocomplementaria.
Métodos de producción industrial
La producción industrial de 3-Amino-cromano-5-ol normalmente implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas. El uso de biocatalizadores, como las IRED, se ha explorado para aplicaciones industriales debido a su eficiencia y selectividad .
Análisis De Reacciones Químicas
Tipos de reacciones
3-Amino-cromano-5-ol se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: El grupo amino se puede reducir para formar aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica en las posiciones amino o hidroxilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para las reacciones de sustitución .
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir cromanonas, mientras que la reducción del grupo amino puede producir varias aminas .
Aplicaciones Científicas De Investigación
3-Amino-cromano-5-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-Amino-cromano-5-ol implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, puede actuar como un agonista o antagonista del receptor de serotonina, modulando la actividad del neurotransmisor en el cerebro . Los efectos del compuesto están mediados por su unión a los receptores de serotonina, influyendo en varios procesos fisiológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Aminotetralina: Otro compuesto con una estructura similar, utilizado en investigación farmacéutica.
3-Aminocromano: Un compuesto estrechamente relacionado con propiedades químicas similares.
Singularidad
3-Amino-cromano-5-ol es único debido a la posición específica de sus grupos amino e hidroxilo, que confieren reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para la investigación y aplicaciones específicas.
Propiedades
Número CAS |
117422-48-7 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-amino-3,4-dihydro-2H-chromen-5-ol |
InChI |
InChI=1S/C9H11NO2/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-3,6,11H,4-5,10H2 |
Clave InChI |
VPUUQIZZTQPFQV-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=CC=CC(=C21)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)






![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)

![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)


![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)
